1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorobenzyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by the benzylic bromination of 2,6-dichlorotoluene using hydrogen peroxide and hydrobromic acid under light irradiation.
Nitration of pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The nitrated pyrazole is then coupled with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the bromination step to improve safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-(2,6-dichlorobenzyl)-4-amino-1H-pyrazole-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid and corresponding amine.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dichlorobenzyl)-4-nitro-1H-imidazole-3-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its dichlorobenzyl, nitro, and carboxamide groups attached to a pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c12-7-2-1-3-8(13)6(7)4-16-5-9(17(19)20)10(15-16)11(14)18/h1-3,5H,4H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKCAGAEBBYGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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